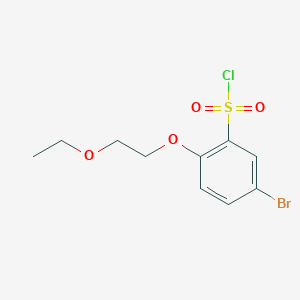
2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Übersicht
Beschreibung
“2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazoles comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The structure of the pyrazole derivatives was verified using elemental microanalysis, FTIR, and 1 H NMR techniques .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Biological Activity
2-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde and related compounds have been the focus of synthesis and biological activity studies due to their potential pharmacological properties. For instance, the synthesis and assessment of biological activities of new pyrazole derivatives have been explored, revealing their analgesic, anti-inflammatory, and vasorelaxant effects. These compounds' mechanisms of action and their potential safe toxicity profiles highlight their significance in drug discovery processes (Oliveira et al., 2017).
Metabolic Studies
The metabolism of structurally related compounds has also been studied, with one focusing on the identification of major urinary metabolites after oral dosing in rats. This research is crucial for understanding the metabolic fate of these compounds and their potential implications for drug development (Dimmock et al., 1999).
Imaging and Diagnostic Applications
In the field of imaging and diagnostics, fluorine-substituted compounds have been synthesized and evaluated for their potential as radiotracers in positron emission tomography (PET) imaging. These studies are essential for developing new diagnostic tools for various diseases, including neurodegenerative disorders and cancer (Fookes et al., 2008).
Toxicity and Safety Profiles
The toxicity and safety profiles of related compounds have also been a research focus. For example, the induction of mammary gland neoplasia in male rats by substituted aminopyrazoles highlights the importance of understanding the toxicological aspects of these compounds to ensure their safe use in therapeutic applications (Fitzgerald et al., 1986).
Eigenschaften
IUPAC Name |
2-fluoro-4-(2-methylpyrazol-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-11(4-5-13-14)8-2-3-9(7-15)10(12)6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRSVRPFNSTFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Benzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B1444999.png)









![2-Bromo-6-[(methylamino)methyl]phenol](/img/structure/B1445018.png)


